

An In-Depth Technical Guide to the Physicochemical Properties of Calcium Tartrate

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Compound of Interest

Compound Name: Calcium tartrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **calcium tartrate**, a compound of significant interest in the pharmaceutical and food industries. This document collates essential quantitative data, detailed experimental protocols for its characterization, and visual workflows to aid in research and development.

Core Physicochemical Properties

Calcium tartrate ($\text{C}_4\text{H}_4\text{CaO}_6$) is the calcium salt of tartaric acid. It is commonly found as a tetrahydrate ($\text{CaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$).^[1] Its properties are crucial for its application as an excipient, acidity regulator, and preservative.^[2]

General Properties

Property	Value	Reference
IUPAC Name	calcium (2R,3R)-2,3-dihydroxybutanedioate	[3]
Molecular Formula	C ₄ H ₄ CaO ₆	[3]
Molar Mass (Anhydrous)	188.15 g/mol	[3]
Molar Mass (Tetrahydrate)	260.21 g/mol	[4]
Appearance	Fine, white or off-white crystalline powder	[3][4]
pH (5% slurry)	6.0 - 9.0	[3]

Solubility

Calcium tartrate is characterized by its low solubility in water, a property that is temperature-dependent.

Solvent	Solubility	Temperature (°C)	Reference
Water	0.01 g / 100 mL	20	[2][3]
Water	0.026 g / 100 g	0	
Water	0.034 g / 100 g	20	
Water	0.130 g / 100 g	80	
Ethanol	Sparingly soluble	-	[2][3]
Diethyl Ether	Slightly soluble	-	[2][3]
Acids	Soluble	-	[2][3]

Crystal Structure

Calcium tartrate tetrahydrate typically crystallizes in an orthorhombic system.

Crystallographic Parameter	Value	Reference
Crystal System	Orthorhombic	[5]
Space Group	P2 ₁ 2 ₁ 2 ₁	[6]
a	9.4590 Å	[5]
b	6.4640 Å	[5]
c	5.3960 Å	[5]
α, β, γ	90°	[3]
Z	4	[3]

Another reported orthorhombic structure has the following lattice parameters: a = 7.6418 Å, b = 9.9656 Å, and c = 7.2395 Å with a space group of C 2 2 2₁. [3] A triclinic centrosymmetric form of **calcium tartrate** tetrahydrate has also been identified. [2]

Thermal Decomposition

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal that **calcium tartrate** tetrahydrate undergoes a multi-step decomposition process upon heating. The dehydration of the tetrahydrate is followed by the decomposition of the anhydrous salt.

Technique	Temperature (°C)	Observation	Reference
TGA	~100 - 275	Loss of water molecules (dehydration)	[7]
TGA	312.5	Initial decomposition into calcium carbonate	[7]
TGA	>650	Decomposition to calcium oxide	
DSC	113 - 188	Endothermic peaks corresponding to the evaporation of water molecules	[7]
DSC	~275	Endothermic peak corresponding to total dehydration	[7]
DSC	~492	Exothermic peak	[5]

The thermal decomposition ultimately yields calcium oxide.

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy confirms the presence of key functional groups in **calcium tartrate**.

Wavenumber (cm ⁻¹)	Assignment	Reference
3600 - 3400	O-H stretching (water of crystallization)	[8]
2990 - 2850	C-H stretching	[8]
~1590	C=O stretching (asymmetric) of carboxylate	[9]
~1385	C=O stretching (symmetric) of carboxylate	[9]
~1147	C-H vibrational modes	[8]
1061 - 1011	C-O stretching and O-H deformation	[8]
817 - 534	Calcium-Oxygen bonding	[8]

Raman Spectroscopy

Raman spectroscopy provides complementary information on the vibrational modes.

Wavenumber (cm ⁻¹)	Assignment	Reference
2978, 2884	C-H stretching	
1435	Asymmetric COO ⁻ stretching	
1086	Symmetric COO ⁻ stretching	
881, 807	C-C stretching	
724	Asymmetric COO ⁻ deformation	
290	Symmetric COO ⁻ deformation	

Experimental Protocols

Detailed methodologies for the characterization of **calcium tartrate** are provided below.

Synthesis of Calcium Tartrate Tetrahydrate

This protocol describes a typical laboratory synthesis of **calcium tartrate** tetrahydrate.

- Preparation of Reactant Solutions:
 - Prepare a 1 M solution of tartaric acid ($C_4H_6O_6$) in deionized water.
 - Prepare a 1 M solution of calcium chloride ($CaCl_2$) in deionized water.
- Precipitation:
 - In a beaker, slowly add the 1 M calcium chloride solution to the 1 M tartaric acid solution with constant stirring.
 - A white precipitate of **calcium tartrate** will form immediately.
- Digestion and Washing:
 - Continue stirring the mixture for 30 minutes to allow for the complete precipitation.
 - Allow the precipitate to settle.
 - Decant the supernatant liquid.
 - Wash the precipitate several times with deionized water to remove any unreacted ions.
- Drying:
 - Filter the precipitate using a Buchner funnel.
 - Dry the collected **calcium tartrate** in an oven at a temperature below $100^{\circ}C$ to obtain the tetrahydrate form.

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Caption: Workflow for the synthesis of **calcium tartrate** tetrahydrate.

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of **calcium tartrate** in a given solvent.[3]

- **Sample Preparation:** Add an excess amount of **calcium tartrate** powder to a known volume of the solvent (e.g., deionized water) in a sealed flask.[3]
- **Equilibration:** Place the flask in a shaker or incubator at a constant temperature (e.g., 20°C) and agitate for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[3]
- **Phase Separation:** Allow the suspension to stand undisturbed for a set period (e.g., 15 minutes) for the undissolved solid to settle.[4] Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid.
- **Analysis:** Carefully withdraw a known volume of the supernatant.
- **Quantification:** Determine the concentration of **calcium tartrate** in the supernatant using a suitable analytical technique, such as atomic absorption spectroscopy for calcium or a titrimetric method.
- **Calculation:** Calculate the solubility in the desired units (e.g., g/100 mL).

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Caption: Experimental workflow for solubility determination by the shake-flask method.

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystal structure and phase purity of **calcium tartrate**.

- **Sample Preparation:** Finely grind the **calcium tartrate** powder using a mortar and pestle to ensure random orientation of the crystallites.
- **Sample Mounting:** Pack the powdered sample into a sample holder.
- **Instrument Setup:**

- X-ray Source: Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).
- Scan Range (2θ): 5° to 70° .
- Step Size: 0.02° .
- Scan Speed: $2^\circ/\text{min}$.
- Data Collection: Run the XRD scan and collect the diffraction pattern.
- Data Analysis:
 - Identify the peak positions (2θ) and intensities.
 - Calculate the d-spacings using Bragg's Law ($n\lambda = 2d \sin\theta$).
 - Compare the obtained pattern with standard diffraction patterns from databases (e.g., ICDD) to confirm the phase and determine the crystal structure.

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Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis.

Thermal Analysis (TGA/DSC)

TGA and DSC are performed to study the thermal stability and decomposition of **calcium tartrate**.

- Sample Preparation: Accurately weigh a small amount of the **calcium tartrate** sample (typically 5-10 mg) into an alumina or platinum crucible.
- Instrument Setup (TGA):
 - Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.[\[2\]](#)
 - Heating Rate: $10^\circ\text{C}/\text{min}$.
 - Temperature Range: Ambient to 800°C .

- Instrument Setup (DSC):
 - Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
 - Heating Rate: 10°C/min.
 - Temperature Range: Ambient to 600°C.
 - Reference: An empty crucible.
- Data Collection: Heat the sample according to the set temperature program and record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
- Data Analysis:
 - TGA: Determine the temperatures of decomposition steps and the corresponding mass losses.
 - DSC: Identify the temperatures of endothermic and exothermic events.

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Caption: Workflow for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Spectroscopic Analysis

FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Grind 1-2 mg of the **calcium tartrate** sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
 - Press the mixture in a die under high pressure to form a thin, transparent pellet.^[10]
- Instrument Setup:

- Spectral Range: 4000 - 400 cm^{-1} .[\[9\]](#)
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Data Collection: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet should be collected first.
- Data Analysis: Identify the absorption bands and assign them to the corresponding functional group vibrations.

Raman Spectroscopy

- Sample Preparation: Place a small amount of the **calcium tartrate** powder on a microscope slide.
- Instrument Setup:
 - Laser Wavelength: 532 nm or 785 nm.
 - Laser Power: 1-50 mW (adjusted to avoid sample degradation).
 - Exposure Time: 1-10 seconds.
 - Accumulations: 10-20.
- Data Collection: Focus the laser on the sample and collect the Raman spectrum.
- Data Analysis: Identify the Raman shifts and assign them to the corresponding molecular vibrations.

Applications in Drug Development

Calcium tartrate's physicochemical properties make it a valuable excipient in pharmaceutical formulations.

- Buffering Agent: Its pH in a slurry is near neutral, allowing it to act as a buffering agent to maintain the pH stability of formulations.

- Chelating Properties: **Calcium tartrate** exhibits chelating properties, which can be utilized in antioxidant formulations.
- Solid and Liquid Dosage Forms: It can be incorporated into both solid oral dosage forms and liquid formulations.

The stringent quality control and comprehensive documentation support available for pharmaceutical-grade **calcium tartrate** facilitate its use in regulated drug products.

Note: This document is intended for informational purposes for a scientific audience and is based on publicly available data. Researchers should verify experimental parameters and safety information before conducting any procedures.

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